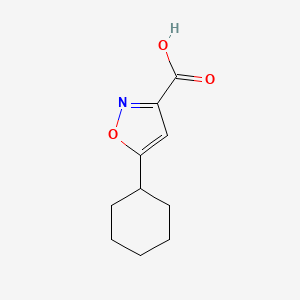

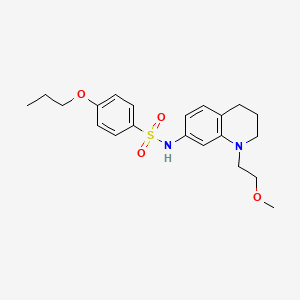

5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzhydrylpiperazine is a class of organic compounds that contain a piperazine ring substituted with a benzhydryl moiety . They are often used in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of benzhydrylpiperazine derivatives often involves the reaction of a benzhydryl halide with piperazine . The exact method can vary depending on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of benzhydrylpiperazine derivatives can be complex due to the presence of the piperazine ring and the benzhydryl group. The exact structure would depend on the specific substitutions on the piperazine ring .Chemical Reactions Analysis

Benzhydrylpiperazine derivatives can undergo a variety of chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various substitution reactions .科学的研究の応用

Antidepressant Potential

- Research has explored compounds structurally related to "5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one" for their potential use as antidepressants. These compounds, including 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, have been studied for their dual action at 5-HT1A serotonin receptors and serotonin transporters, suggesting a possibility for more efficacious depression treatment through enhanced serotoninergic neurotransmission (Martínez-Esparza et al., 2001).

Synthetic Methods

- There's significant interest in developing efficient synthetic methods for compounds similar to "this compound". For instance, studies have described the stereoselective synthesis of related compounds, such as (Z)-1-Benzhydryl-4-cinnamylpiperazines, which can be produced from benzhydrylpiperazine using the Wittig Reaction (Shivprakash & Reddy, 2014).

Anticancer Activity

- The compound's derivatives have been studied for their anticancer properties. For example, N-benzhydrylpiperazine combined with 1,3,4-oxadiazoles has shown significant inhibitory growth effects against various cancer cells. This includes inhibiting proliferation and inducing apoptosis in HeLa cancer cells through oxidative stress-mediated pathways (Khanam et al., 2018).

Antimicrobial Properties

- Novel compounds featuring the 4-allylpiperazin-1-yl structure have been synthesized and demonstrated to have potent antimicrobial properties, potentially more effective than conventional medicines in some cases (Zaidi et al., 2021).

作用機序

Target of Action

The primary target of 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one is human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and ion transport. For instance, hCA VII is involved in promoting neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific hCA isoform it interacts with. For example, inhibiting hCA VII can affect neuronal excitation and potentially play a role in the control of neuropathic pain .

特性

IUPAC Name |

5-(4-benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c29-25-21-13-14-26-22(21)11-12-23(25)27-15-17-28(18-16-27)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,23-24,26H,11-12,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZFPFDPEPAIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2)C(=O)C1N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2470421.png)

![9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2470423.png)

![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile](/img/structure/B2470424.png)

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)